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Compound of Interest

Compound Name: (+)-beta-Cedrene

Cat. No.: B1245098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

naturally occurring sesquiterpene, (+)-β-Cedrene. The information presented herein is crucial

for the identification, characterization, and quality control of this compound in research and

drug development settings. The data is organized into structured tables for clarity and is

accompanied by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic

molecules. The following tables summarize the reported ¹³C NMR data for (+)-β-Cedrene.

While a detailed experimental ¹H NMR spectrum with all chemical shifts and coupling constants

is not readily available in the public domain, typical proton chemical shift ranges for the

functional groups present in β-Cedrene are provided for reference.

Table 1: ¹³C NMR Spectroscopic Data for (+)-β-Cedrene
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Carbon No. Chemical Shift (δ) in ppm

1 54.2

2 37.1

3 25.1

4 29.8

5 56.5

6 41.8

7 60.8

8 152.1

9 29.8

10 42.5

11 35.2

12 23.9

13 29.1

14 25.4

15 105.8

Data obtained from Tomi, F., Bighelli, A., & Casanova, J. (1993). Carbon-13 Chemical Shift

Assignment of β-Cedrene and Some Derivatives. Spectroscopy Letters, 26(9), 1661-1671.

Table 2: Typical ¹H NMR Chemical Shift Ranges for Functional Groups in (+)-β-Cedrene
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Functional Group Typical Chemical Shift (δ) in ppm

Vinylic Protons (=CH₂) 4.5 - 5.5

Allylic Protons 1.6 - 2.5

Aliphatic Protons (CH, CH₂) 1.0 - 2.0

Methyl Protons (CH₃) 0.7 - 1.5

The following is a representative protocol for obtaining NMR spectra of sesquiterpenes like (+)-

β-Cedrene.

Sample Preparation: A sample of (+)-β-Cedrene (typically 5-10 mg) is dissolved in an

appropriate deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS)

is often added as an internal standard (δ = 0.00 ppm).

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400

MHz or higher).

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment is typically used.

Spectral Width: A spectral width of approximately 10-15 ppm is set.

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise

ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and enhance sensitivity.

Spectral Width: A spectral width of approximately 200-220 ppm is set.
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Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of the ¹³C isotope.

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are

referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

While a specific experimental IR spectrum for (+)-β-Cedrene is not readily available, the

expected characteristic absorption bands are listed in the table below.

Table 3: Expected Infrared Absorption Bands for (+)-β-Cedrene

Functional Group Wavenumber (cm⁻¹) Intensity

=C-H stretch (vinylic) 3080 - 3010 Medium

C-H stretch (aliphatic) 2960 - 2850 Strong

C=C stretch (alkene) 1645 - 1635 Medium

C-H bend (alkane) 1470 - 1430 Medium

=C-H bend (out-of-plane) 915 - 885 Strong

A typical protocol for obtaining an IR spectrum of a liquid sample like (+)-β-Cedrene is as

follows:

Sample Preparation: A small drop of the neat liquid sample is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, the

spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:
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A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.

The sample is then placed in the beam path, and the sample spectrum is recorded.

The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum displays the percentage of transmittance or

absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. (+)-β-Cedrene is often analyzed by Gas

Chromatography-Mass Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data for Cedrene

m/z (mass-to-charge ratio) Relative Intensity (%) Possible Fragment

204 25 [M]⁺ (Molecular Ion)

189 15 [M - CH₃]⁺

161 30 [M - C₃H₇]⁺

133 40 [M - C₅H₉]⁺

119 100 [M - C₆H₁₃]⁺ (Base Peak)

105 60 [C₈H₉]⁺

93 75 [C₇H₉]⁺

91 55 [C₇H₇]⁺ (Tropylium ion)

Data is based on the NIST WebBook entry for "Cedrene". The fragmentation pattern is

characteristic of sesquiterpenes. The molecular ion at m/z 204 corresponds to the molecular

formula C₁₅H₂₄.
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The following is a general protocol for the GC-MS analysis of sesquiterpenes.

Sample Preparation: A dilute solution of the sample (e.g., cedarwood oil containing β-

cedrene) is prepared in a volatile organic solvent such as hexane or dichloromethane.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer is used.

Gas Chromatography (GC) Conditions:

Injector: Split/splitless injector, typically operated at 250 °C.

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: A temperature gradient is used to separate the components

of the mixture. A typical program might start at 60 °C, hold for 2 minutes, then ramp to 240

°C at a rate of 5 °C/min.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

Scan Range: A mass range of m/z 40-400 is typically scanned.

Ion Source Temperature: Typically maintained at 230 °C.

Data Analysis: The resulting total ion chromatogram (TIC) shows the separation of different

compounds over time. The mass spectrum of each peak can be compared with spectral

libraries (e.g., NIST, Wiley) for compound identification.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like (+)-β-Cedrene.
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Caption: General workflow for the spectroscopic analysis of (+)-β-Cedrene.

To cite this document: BenchChem. [Spectroscopic Data of (+)-β-Cedrene: A Technical
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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